Dual Fluorination Pattern Enhances Metabolic Stability Compared to Non-Fluorinated Parent Scaffold
The 5-fluoro substitution on the benzenesulfonamide ring and the 4-fluoro on the terminal phenoxy ring are designed to block cytochrome P450-mediated oxidative metabolism. Class-level inference from fluorinated drug discovery programs indicates that aryl fluorination at these positions typically reduces intrinsic clearance by 2- to 5-fold relative to the unsubstituted analog [1]. While direct microsomal stability data for 1105220-78-7 itself are not publicly available, the absence of a para position on the phenoxy ring for hydroxylation and the deactivation of the benzenesulfonamide ring toward electrophilic oxidation are established structure-metabolism relationships [2].
| Evidence Dimension | Predicted intrinsic clearance (human liver microsomes) |
|---|---|
| Target Compound Data | Not directly reported; predicted 2–5× lower CL_int vs unsubstituted |
| Comparator Or Baseline | N-(2-phenoxyethyl)-2-methoxybenzenesulfonamide (non-fluorinated analog) |
| Quantified Difference | Estimated ≥2-fold reduction in oxidative clearance |
| Conditions | Human liver microsome assay (in silico prediction based on aryl fluorination SAR) |
Why This Matters
For in vivo pharmacology studies, reduced clearance translates to longer half-life and lower dose requirements, making the fluorinated compound more cost-effective per experiment.
- [1] Böhm HJ, Banner D, Bendels S, Kansy M, Kuhn B, Müller K, Obst-Sander U, Stahl M. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. View Source
- [2] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. View Source
